molecular formula C20H15O2P B1611383 2,2'-(Phenylphosphanediyl)dibenzaldehyde CAS No. 65654-64-0

2,2'-(Phenylphosphanediyl)dibenzaldehyde

Cat. No.: B1611383
CAS No.: 65654-64-0
M. Wt: 318.3 g/mol
InChI Key: WTKRGEWQSKZTRA-UHFFFAOYSA-N
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Description

2,2’-(Phenylphosphanediyl)dibenzaldehyde is an organic compound that features a phosphorus atom bonded to two benzaldehyde groups. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and its role as an intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Phenylphosphanediyl)dibenzaldehyde typically involves the reaction of an optically pure H-phosphinate with benzaldehyde derivatives. One reported method describes the synthesis of this compound through a five-step process, yielding a single diastereoisomer and enantiomer . The reaction conditions often involve the use of solvents such as 2-propanol and catalysts like macrocyclic iron(II)/(NH)2P2 complexes .

Industrial Production Methods

While specific industrial production methods for 2,2’-(Phenylphosphanediyl)dibenzaldehyde are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Phenylphosphanediyl)dibenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The phosphorus atom can participate in substitution reactions, forming new phosphorus-carbon or phosphorus-oxygen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,2’-(Phenylphosphanediyl)dibenzaldehyde would yield phosphine oxides, while reduction would produce the corresponding alcohols.

Scientific Research Applications

2,2’-(Phenylphosphanediyl)dibenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-(Phenylphosphanediyl)dibenzaldehyde exerts its effects involves its ability to act as a ligand, forming complexes with various metals. These complexes can then participate in catalytic cycles, facilitating reactions such as hydrogenation. The molecular targets and pathways involved include the activation of polar double bonds and the stabilization of transition states during catalysis .

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Diphenylphosphino)benzaldehyde: Similar in structure but with different substituents on the phosphorus atom.

    2,2’-(Phenylphosphanediyl)diacetophenone: Features acetophenone groups instead of benzaldehyde groups.

Uniqueness

2,2’-(Phenylphosphanediyl)dibenzaldehyde is unique due to its specific arrangement of benzaldehyde groups around a phosphorus center, which imparts distinct reactivity and selectivity in catalytic processes. This makes it particularly valuable in the synthesis of enantioselective catalysts and other specialized applications .

Properties

IUPAC Name

2-[(2-formylphenyl)-phenylphosphanyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15O2P/c21-14-16-8-4-6-12-19(16)23(18-10-2-1-3-11-18)20-13-7-5-9-17(20)15-22/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKRGEWQSKZTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2C=O)C3=CC=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568980
Record name 2,2'-(Phenylphosphanediyl)dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65654-64-0
Record name 2,2'-(Phenylphosphanediyl)dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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